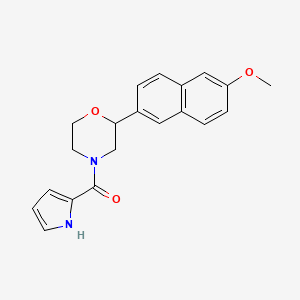![molecular formula C23H15N5O2 B5325260 N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide](/img/structure/B5325260.png)
N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide, also known as BZiPA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively due to its potential applications in the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. This compound has been found to bind to the proteasome and inhibit its activity, leading to the accumulation of proteins that are toxic to cancer cells. This mechanism of action has been shown to be effective in inducing cell death in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been found to induce oxidative stress in cancer cells, leading to the activation of cellular pathways that promote cell death. This compound has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide in lab experiments is its potency and selectivity against cancer cells. This compound has been found to be highly effective in inducing cell death in cancer cells, while having minimal effects on normal cells. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide. One potential direction is the development of new drug formulations that enhance the solubility and bioavailability of this compound. Another direction is the investigation of the mechanism of action of this compound in more detail, in order to identify new targets for anticancer therapy. Additionally, the potential of this compound as an anti-metastatic agent should be further explored, as this could have significant implications for the treatment of cancer.
Synthesemethoden
The synthesis of N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide involves the reaction of 5-benzoyl-5H-[1,2,4]triazino[5,6-b]indole and benzoyl chloride in the presence of a base. This method has been reported to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
N-(5-benzoyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide has been studied for its potential applications in the field of cancer research. Studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of new anticancer therapies.
Eigenschaften
IUPAC Name |
N-(5-benzoyl-[1,2,4]triazino[5,6-b]indol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O2/c29-21(15-9-3-1-4-10-15)25-23-24-20-19(26-27-23)17-13-7-8-14-18(17)28(20)22(30)16-11-5-2-6-12-16/h1-14H,(H,24,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQOUQNLJTVZGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(C4=CC=CC=C4N3C(=O)C5=CC=CC=C5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(4-morpholinylsulfonyl)benzoyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325179.png)
![N-methyl-N-[(5-{[methyl(5-quinolinylmethyl)amino]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5325185.png)
![1-[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5325196.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325201.png)
![1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-4-methylpiperazine](/img/structure/B5325205.png)
![3-allyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5325206.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5325210.png)
![2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5325213.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5325226.png)
![4-{[2-(2-chloro-5-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5325227.png)

![1-ethyl-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5325249.png)
![3-(2-amino-2-oxoethoxy)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B5325263.png)
